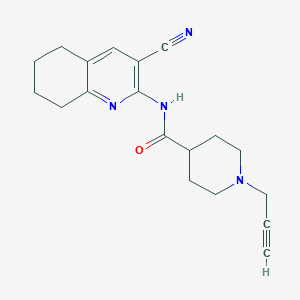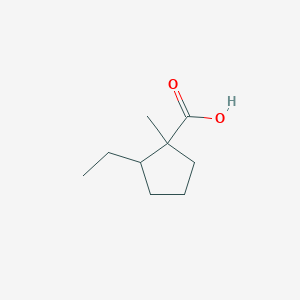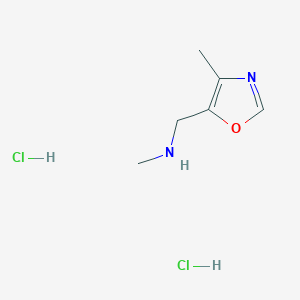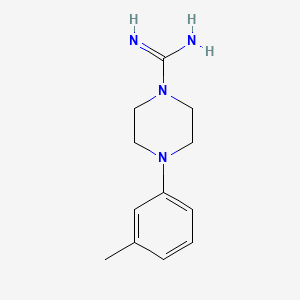![molecular formula C16H15BrN6O2 B2763143 7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 921112-11-0](/img/structure/B2763143.png)
7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule that contains several functional groups and rings. It has a purine ring which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The bromine atom on the phenyl ring makes it a good leaving group, so it could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could be determined through various analytical techniques .科学的研究の応用
Synthesis and Derivatives
7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione and its derivatives have been studied extensively in the field of synthetic chemistry. One research focused on the synthesis of novel triazines and triazepines, which are potential anti-tumor agents. These compounds were synthesized through the interaction of intermediates with various reagents, highlighting the versatility of triazine derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Chemical Behavior and Structure
The chemical behavior and structural transformations of similar triazine compounds have been a subject of interest. Studies have examined the oxidation products and reactions of various triazine derivatives, providing insight into their chemical properties and potential applications in different fields, such as material science (Collins, Hughes, & Johnson, 1999).
Crystallography and Molecular Structure
The crystal structure and molecular interactions of triazine derivatives are another area of significant research. Investigations into the crystallization and molecular structure of compounds like 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine provide valuable data for understanding the physical and chemical properties of these compounds. Such studies are crucial for the development of new materials and drugs (Dolzhenko et al., 2008).
Antimicrobial and Antiviral Properties
Some research has explored the antimicrobial and antiviral properties of triazine derivatives. For instance, thiazolidines, a group of compounds related to triazines, have shown promising antiviral activities against various viruses. This suggests potential applications of triazine derivatives in the development of new antiviral drugs (Schauer, Likar, & Klemenc‐Šebek, 1970).
Novel Synthetic Methods
Innovative methods for synthesizing triazine compounds have also been a focus, with research on new multicomponent syntheses of pyridine-pyrimidines catalyzed by triazine-based ionic liquids. These methods offer efficient, environmentally friendly, and scalable approaches for producing these compounds, essential for pharmaceutical and industrial applications (Rahmani et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[(4-bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c1-9-7-22-12-13(18-15(22)20-19-9)21(2)16(25)23(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOFGSYLNSAJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-fluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2763064.png)
![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2763066.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2763067.png)
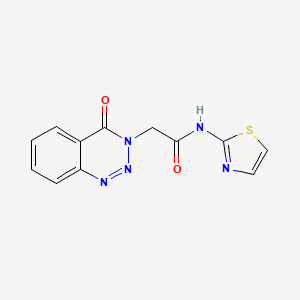
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)

